(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide
Overview
Description
(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide, also known as OTCC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique pharmacological properties. It is a thiazolidine derivative that contains a cyano group and a carbonyl group, which are responsible for its biological activity.
Mechanism of Action
The mechanism of action of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has been reported to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has been shown to inhibit the activity of bacterial enzymes involved in the synthesis of cell wall components.
Biochemical and Physiological Effects:
(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been reported to induce apoptosis and block cell cycle progression in cancer cells. (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has shown significant anti-microbial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide in lab experiments is its relatively simple synthesis method. Additionally, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has shown promising results in various scientific research applications, making it a potential candidate for further development. However, one of the limitations of using (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide. One of the potential applications of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide is in the development of anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide in cancer cells and to identify potential targets for drug development. Additionally, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has shown significant anti-inflammatory and anti-microbial activities, making it a potential candidate for the development of drugs for the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the pharmacological properties of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide and to identify potential therapeutic applications.
Scientific Research Applications
(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide has shown significant anti-microbial activity against various bacterial strains.
properties
IUPAC Name |
(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-7-12-10-13(9(14)6-15-10)8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYQSTZPIKMJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC#N)S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)cyanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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